Cas no 1214378-98-9 ((2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol)
1214378-98-9 structure
Product Name:(2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol
CAS-nummer:1214378-98-9
MF:C13H7F5O
MW:274.186101198196
CID:4998239
Update Time:2025-06-09
(2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol Chemische en fysische eigenschappen
Naam en identificatie
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- (2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol
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- Inchi: 1S/C13H7F5O/c14-8-4-2-1-3-6(8)9-12(17)10(15)7(5-19)11(16)13(9)18/h1-4,19H,5H2
- InChI-sleutel: PAGQLYZVCFQVIP-UHFFFAOYSA-N
- LACHT: FC1C(=C(CO)C(=C(C=1C1C=CC=CC=1F)F)F)F
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 287
- XLogP3: 3.2
- Topologisch pooloppervlak: 20.2
(2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002455-250mg |
(2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol |
1214378-98-9 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A011002455-500mg |
(2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol |
1214378-98-9 | 97% | 500mg |
$847.60 | 2023-09-04 | |
| Alichem | A011002455-1g |
(2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol |
1214378-98-9 | 97% | 1g |
$1460.20 | 2023-09-04 |
(2,2',3,5,6-Pentafluorobiphenyl-4-yl)methanol Gerelateerde literatuur
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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